Scientific Field: Organic Chemistry
Application Summary: This compound is used in the stereoselective formation of substituted 1,3-dioxolanes.
Methods of Application: The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine.
Results or Outcomes: The result is the stereoselective formation of substituted 1,3-dioxolanes.
Application Summary: This compound reacts with hydrazines, thiourea, guanidine, and amidines.
Methods of Application: The compound, prepared from 3-acetyltropolone, is methylated with diazomethane to afford 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone.
Results or Outcomes: The reactions yield a variety of products, including 2-hydrazono-3-(2-methyl-1,3-dioxolan-2-yl)-3,5-cycloheptadien-1-one and 3-methyl-1,8-dihydrocycloheptapyrazol-8-one.
Application Summary: This compound is involved in the formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol.
Results or Outcomes: The result is the formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol.
Scientific Field: Crystallography and Organic Chemistry
Results or Outcomes: The result is the formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol. The molecules of the title compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor.
Scientific Field: Industrial Chemistry
Application Summary: 1,3-dioxolane, which is related to the compound by replacement of the methylene group at the 2-position with an oxygen atom, is used as a solvent.
Results or Outcomes: The result is the use of 1,3-dioxolane as a solvent in various industrial applications.
Application Summary: Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol.
Methods of Application: The compound, prepared from 3-acetyltropolone, is methylated with diazomethane to afford 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone.
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is an organic compound with the molecular formula C₇H₁₅NO₂ and a molecular weight of approximately 145.2 g/mol. It is characterized by the presence of a propanamine group attached to a dioxolane ring, which contributes to its unique chemical properties. The compound is often utilized in various scientific research contexts, particularly in proteomics and medicinal chemistry, due to its structural characteristics and potential biological activities .
The chemical reactivity of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine can be attributed to its functional groups. It may undergo several types of reactions, including:
These reactions can be influenced by various factors such as pH, temperature, and the presence of catalysts .
Several synthesis methods have been reported for 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine:
These methods highlight the versatility and adaptability of synthetic strategies available for producing this compound .
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine has several applications in various fields:
Interaction studies involving 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine focus on its binding affinity and reactivity with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Key areas include:
Several compounds share structural similarities with 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Methylpropanamine | Simple amine structure | Lacks dioxolane ring; primarily used in synthesis |
3-Aminopropanol | Contains primary amine | More polar; different reactivity profile |
4-Hydroxyproline | Contains hydroxyl group | Important in collagen synthesis |
5-Hydroxytryptamine | Indole derivative | Involved in neurotransmission |
The presence of the dioxolane ring in 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine distinguishes it from these compounds, potentially contributing to unique biological activities and applications .